molecular formula C16H18BrNO3S B4953788 5-bromo-2-ethoxy-N-(4-ethylphenyl)benzene-1-sulfonamide

5-bromo-2-ethoxy-N-(4-ethylphenyl)benzene-1-sulfonamide

Cat. No.: B4953788
M. Wt: 384.3 g/mol
InChI Key: UHCGGGGAOVMJQU-UHFFFAOYSA-N
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Description

5-bromo-2-ethoxy-N-(4-ethylphenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-ethoxy-N-(4-ethylphenyl)benzene-1-sulfonamide typically involves multiple steps:

    Ethoxylation: The addition of an ethoxy group to the benzene ring.

    Sulfonamidation: The formation of the sulfonamide group by reacting with a suitable sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, maintaining optimal reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy and ethylphenyl groups.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Oxidized derivatives of the ethoxy and ethylphenyl groups.

    Reduction: Reduced forms of the ethoxy and ethylphenyl groups.

    Hydrolysis: Breakdown products of the sulfonamide group.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-ethoxy-N-(4-ethylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-ethoxybenzenesulfonamide
  • N-(4-ethylphenyl)benzenesulfonamide
  • 2-ethoxy-N-(4-ethylphenyl)benzenesulfonamide

Uniqueness

5-bromo-2-ethoxy-N-(4-ethylphenyl)benzene-1-sulfonamide is unique due to the combination of its bromine, ethoxy, and ethylphenyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the bromine atom can enhance its reactivity in substitution reactions, while the ethoxy and ethylphenyl groups can influence its solubility and interaction with biological targets.

Properties

IUPAC Name

5-bromo-2-ethoxy-N-(4-ethylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO3S/c1-3-12-5-8-14(9-6-12)18-22(19,20)16-11-13(17)7-10-15(16)21-4-2/h5-11,18H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCGGGGAOVMJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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